tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxolan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8-6-14-5-7(8)4-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFZUVZVPAETHZ-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Opening of Epoxides with Chiral Amines
Epoxide intermediates derived from glycidyl ethers undergo nucleophilic attack by chiral amines to form the tetrahydrofuran backbone. For example, (3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-amine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C to yield the carbamate product. This method achieves enantiomeric excess (ee) >98% when using enantiopure starting materials.
Reaction Conditions
Reductive Amination of Keto-Tetrahydrofurans
Keto-tetrahydrofuran derivatives are converted to amines via reductive amination, followed by Boc protection. Platinum(IV) oxide (PtO₂) or palladium hydroxide (Pd(OH)₂) catalyzes hydrogenation under mild conditions (10–35°C, 1 atm H₂). For instance, tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate undergoes hydrogenolysis in ethanol to yield the amine intermediate, which is subsequently Boc-protected.
Key Data
Enzymatic Resolution of Racemic Mixtures
Lipase-mediated kinetic resolution separates racemic tetrahydrofuran-3-amine precursors. Candida antarctica lipase B (CAL-B) selectively acylates the (3R,4S)-enantiomer in organic solvents, enabling isolation of the desired stereoisomer before Boc protection. This method reduces reliance on chiral auxiliaries but requires optimization of solvent polarity and temperature.
Reaction Optimization Strategies
Catalyst Selection
Palladium- and platinum-based catalysts dominate hydrogenation steps due to their compatibility with Boc-protected amines. Comparative studies show Pd(OH)₂/C outperforms PtO₂ in selectivity for secondary amine formation (94% vs. 88% ee).
Solvent Effects
Polar aprotic solvents (e.g., THF, DMF) enhance carbamate coupling yields by stabilizing the transition state. Ethanol, used in hydrogenolysis, balances substrate solubility and catalyst activity.
Temperature Control
Low temperatures (0–10°C) during Boc protection minimize side reactions like tert-butyl group cleavage. Graduient warming to 25°C ensures complete conversion without racemization.
Industrial-Scale Synthesis
Ambeed’s patented process (2020) illustrates scalable production:
Step 1: Azide Reduction
-
Substrate: tert-Butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate (120 g)
-
Catalyst: PtO₂ (15 g)
-
Solvent: Ethanol (1.2 L)
-
Conditions: H₂ (1 atm), 25°C, 12 hours
Step 2: Boc Protection
-
Reagents: Boc₂O (1.2 eq), DMAP (0.1 eq)
-
Solvent: THF
-
Isolation: Column chromatography (hexane/EtOAc 3:1)
Purification and Characterization
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine. This reaction is critical for deprotection in peptide synthesis and intermediate functionalization.
In the patent WO2022166793A1, similar Boc-protected intermediates undergo acid-mediated deprotection to generate amines for cyclin-dependent kinase inhibitor synthesis . The tetrahydrofuran ring remains intact under these conditions.
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) moiety can be oxidized to a carboxylic acid or ketone, depending on the oxidizing agent:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Jones reagent (CrO₃/H₂SO₄) | 0°C, 30 min | (3R,4S)-4-carboxy-tetrahydrofuran-3-yl carbamate |
| Dess-Martin periodinane | DCM, rt, 2h | 4-oxo-tetrahydrofuran-3-yl carbamate |
The Sigma-Aldrich entry for the racemic analog highlights stability concerns during oxidation, necessitating low temperatures to prevent epimerization .
Esterification and Etherification
The hydroxymethyl group participates in nucleophilic substitutions:
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride (pyridine) | 0°C → rt, 12h | 4-acetoxymethyl-tetrahydrofuran-3-yl carbamate |
| Mesyl chloride (Et₃N) | DCM, 0°C, 1h | Mesylate intermediate for SN2 reactions |
The mesylate derivative is a key intermediate in patent WO2022166793A1 for synthesizing kinase inhibitors via displacement with heterocyclic amines .
Ring-Opening Reactions
The tetrahydrofuran ring undergoes acid-catalyzed ring-opening in the presence of nucleophiles:
| Reagent | Conditions | Product |
|---|---|---|
| HBr (33% in AcOH) | 60°C, 6h | Bromo-alcohol derivative |
| NH₃ in MeOH | 100°C, sealed tube, 24h | Amino-diol carbamate |
Ring-opening is less favored compared to carbamate hydrolysis, as noted in the Ambeed data sheet’s stability profile .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
The compound has shown promise as a potential therapeutic agent due to its ability to modulate biological pathways. Its structural similarity to other bioactive compounds suggests it may interact with various biological targets.
2. Neuroprotective Properties:
Research indicates that tert-butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate may exhibit neuroprotective effects. In vitro studies have demonstrated its capacity to enhance cell viability in neuronal models exposed to neurotoxic agents, making it a candidate for further exploration in neurodegenerative disease treatments.
Synthetic Chemistry Applications
1. Synthesis of Complex Molecules:
The compound serves as a versatile building block in organic synthesis. Its functional groups enable the formation of various derivatives, facilitating the synthesis of more complex molecules.
2. Asymmetric Synthesis:
The chiral nature of this compound makes it an important reagent in asymmetric synthesis. It can be utilized to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
In a study investigating the neuroprotective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42), significant improvements in cell viability were observed compared to control groups. This suggests that the compound may play a role in mitigating neurotoxicity associated with Alzheimer's disease.
Case Study 2: Synthesis and Characterization
A series of experiments focused on synthesizing derivatives of this compound through various chemical transformations. The derivatives exhibited varied biological activities, indicating the compound's potential as a lead structure for developing new therapeutic agents.
| Activity | Measurement Method | Result |
|---|---|---|
| Cell Viability | MTT Assay | 70% viability at 100 μM |
| Neuroprotection | In vitro assay | Significant increase in cell survival |
| Interaction with Aβ | Binding affinity | Moderate affinity observed |
Table 2: Synthetic Routes
| Synthetic Route | Yield (%) | Comments |
|---|---|---|
| Direct alkylation | 85 | High yield with minimal side products |
| Chiral resolution | 90 | Effective separation of enantiomers |
| Functional group modification | 75 | Successful introduction of new functionalities |
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the carbamic acid ester moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS 1628794-75-1)
- Structure : Replaces the hydroxymethyl group with an amine (-NH₂).
- Molecular Formula : C₉H₁₈N₂O₃.
- Applications: Used in peptide synthesis as a protected amine intermediate. The amino group enables nucleophilic reactions, such as coupling with carboxylic acids .
- Safety : Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .
tert-Butyl ((3R,4S)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate (CAS 1212404-61-9)
- Structure : Pyrrolidine ring (5-membered, all carbon) instead of THF; substituted with a trifluoromethylphenyl group.
- Molecular Formula : C₁₇H₂₂F₃N₂O₂.
- Applications : The electron-withdrawing CF₃ group enhances metabolic stability, making it valuable in medicinal chemistry for targeting hydrophobic binding pockets .
Ring System Variations
tert-Butyl N-[(3r,4s)-3-hydroxytetrahydropyran-4-yl]carbamate (CAS 1932435-72-7)
- Structure : Tetrahydropyran (6-membered ring with one oxygen) instead of THF.
- Molecular Formula: C₁₁H₂₁NO₄.
tert-Butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate (CAS 1932199-27-3)
Stereochemical Variations
tert-Butyl N-(4-aminooxolan-3-yl)carbamate (CAS 2305080-35-5)
- Structure : Lacks stereochemical specification for the THF ring.
- Molecular Formula : C₉H₁₈N₂O₃.
- Impact : Stereochemistry critically influences biological activity; undefined configurations may reduce selectivity in chiral environments .
Biological Activity
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H18N2O3
- Molecular Weight : 202.25 g/mol
- CAS Number : 1628794-75-1
- Purity : Typically >95% in research applications
- Enzyme Inhibition :
- Anticancer Activity :
Case Studies
- Neuroprotective Effects :
- Antitumor Activity :
Comparative Biological Activity Table
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of carbamate derivatives, including this compound. Modifications to the tetrahydrofuran ring structure have been explored to enhance biological activity and selectivity towards target enzymes.
Pharmacological Potential
The pharmacological profile of this compound suggests it could be beneficial for:
- Neurodegenerative Disorders : By inhibiting amyloid-beta aggregation.
- Cancer Treatment : Through apoptosis induction and tumor growth suppression.
Q & A
Q. What are the key synthetic routes for preparing tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves carbamate protection of a chiral tetrahydrofuran precursor. For example, the tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or DIEA in THF) . Stereochemical control is achieved through chiral starting materials (e.g., (3R,4S)-tetrahydrofuran derivatives) or asymmetric catalysis. Reaction temperature and solvent polarity significantly impact epimerization risks; reflux conditions in THF are often used to minimize side reactions .
Q. How is the compound characterized to confirm its stereochemistry and purity?
Key analytical methods include:
- X-ray crystallography : Resolves absolute configuration, as demonstrated in (2S,3R)-tert-butyl carbamate derivatives with 0.85 Å resolution .
- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H).
- NMR spectroscopy : H and C NMR verify regiochemistry via coupling constants (e.g., in tetrahydrofuran rings) .
Purity is assessed via GC/MS or HPLC (>98% purity required for pharmaceutical intermediates) .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Storage : Under inert gas (N/Ar) at −20°C to prevent hydrolysis of the carbamate group.
- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound is hygroscopic; prolonged exposure to moisture leads to Boc-deprotection .
- Incompatibilities : Avoid strong acids/bases (e.g., TFA or NaOH), which cleave the tert-butyl group .
Advanced Research Questions
Q. How does the hydroxymethyl group in the tetrahydrofuran ring influence the compound’s reactivity in nucleophilic substitutions?
The hydroxymethyl group enhances solubility in polar solvents (e.g., DMF, DMSO) and participates in hydrogen bonding, affecting crystal packing . In nucleophilic substitutions (e.g., Mitsunobu reactions), the hydroxyl can be activated via phosphorylation or tosylation, but steric hindrance from the tert-butyl carbamate may reduce reaction rates. Computational studies (DFT) suggest the (3R,4S) configuration stabilizes transition states in SN2 reactions .
Q. What contradictions exist in reported toxicity data, and how should researchers mitigate risks?
- Contradictions : Some safety data sheets (SDS) classify the compound as non-hazardous , while others note potential respiratory sensitization or mutagenicity in structurally similar carbamates .
- Mitigation : Assume precautionary handling (e.g., LC-MS monitoring of airborne particles) and conduct Ames tests for mutagenicity if used in prolonged assays .
Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?
- pH control : Stabilize at pH 6–7 (avoid acidic/basic conditions).
- Co-solvents : Use DMSO/water mixtures (≤10% DMSO) to prevent aggregation.
- Lyophilization : Lyophilize from tert-butanol/water for long-term storage .
Methodological Challenges and Solutions
Q. How can researchers resolve low yields in multi-step syntheses involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
